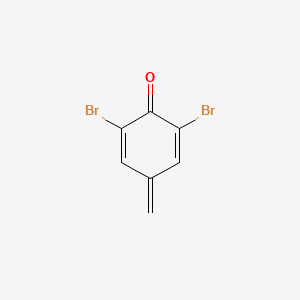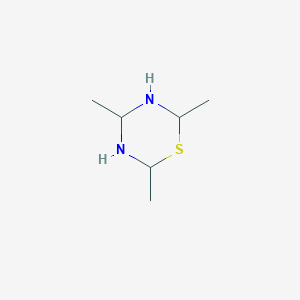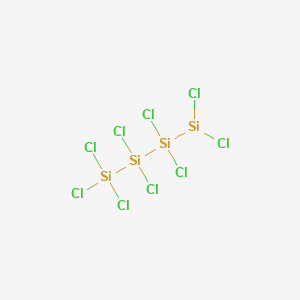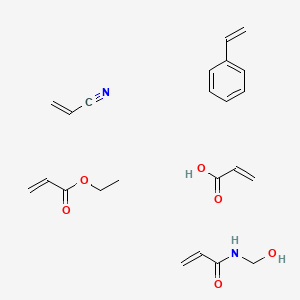![molecular formula C23H40BrNO2S B14633218 Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide CAS No. 56492-06-9](/img/structure/B14633218.png)
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The unique structure of this compound allows it to interact with both hydrophobic and hydrophilic substances, making it a versatile agent in chemical and biological research.
Métodos De Preparación
The synthesis of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide typically involves a multi-step process. One common method includes the reaction of dodecyl bromide with 3-(2-hydroxybenzamido)propylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylsulfanium bromide to yield the final compound. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .
Análisis De Reacciones Químicas
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.
Mecanismo De Acción
The mechanism of action of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The sulfanium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity. This dual interaction with both hydrophobic and hydrophilic regions makes it effective in disrupting microbial cell membranes .
Comparación Con Compuestos Similares
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar in its surfactant properties but differs in its chain length and specific applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with a different aromatic structure.
Dodecyltrimethylammonium bromide: Similar in its dodecyl chain but lacks the hydroxybenzamido group, affecting its interaction with biological membranes.
These comparisons highlight the unique structural features of this compound, particularly its hydroxybenzamido group, which enhances its interaction with biological systems.
Propiedades
Número CAS |
56492-06-9 |
|---|---|
Fórmula molecular |
C23H40BrNO2S |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-methylsulfanium;bromide |
InChI |
InChI=1S/C23H39NO2S.BrH/c1-3-4-5-6-7-8-9-10-11-14-19-27(2)20-15-18-24-23(26)21-16-12-13-17-22(21)25;/h12-13,16-17H,3-11,14-15,18-20H2,1-2H3,(H-,24,25,26);1H |
Clave InChI |
RBHNSTSKYAEENQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)



![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)







